(2R)-3-Phenyl-1,2-propanediamine
Description
Significance of Vicinal Diamines in Asymmetric Synthesis
Vicinal diamines, also known as 1,2-diamines, are compounds where the two amino groups are bonded to adjacent carbon atoms. These structures are of immense interest to synthetic chemists as they are foundational components in a vast number of chiral catalysts and pharmaceuticals. organic-chemistry.org Their ability to form stable chelate rings with metal centers makes them exceptional ligands in asymmetric catalysis, facilitating a wide array of stereoselective transformations. organic-chemistry.orgnih.gov Furthermore, the 1,2-diamine motif is a key structural element in many biologically active molecules and serves as a versatile building block for the synthesis of more complex chiral molecules, including heterocyclic rings. organic-chemistry.org
Stereochemical Importance of the (2R)-Configuration
The "(2R)" designation in (2R)-3-Phenyl-1,2-propanediamine specifies the absolute configuration at the second carbon atom of the propane (B168953) chain. This is determined by the Cahn-Ingold-Prelog (CIP) priority rules, a system used to unambiguously describe the spatial arrangement of substituents around a chiral center. For this molecule, the substituents on the chiral carbon (C2) are an aminomethyl group (-CH₂NH₂), an amino group (-NH₂), a benzyl (B1604629) group (-CH₂Ph), and a hydrogen atom (-H).
According to the CIP rules, higher atomic numbers of the atoms directly attached to the chiral center are given higher priority. If there is a tie, the evaluation proceeds to the next atoms along the chain until a point of difference is found. The molecule is then oriented so that the lowest priority group (in this case, hydrogen) points away from the viewer. If the sequence from the highest priority substituent to the lowest (1→2→3) proceeds in a clockwise direction, the configuration is designated 'R' (from the Latin rectus, for right). If the sequence is counter-clockwise, it is designated 'S' (sinister, for left). The (2R)-configuration therefore defines a unique three-dimensional structure that is distinct from its (2S)-enantiomer, influencing its interaction with other chiral molecules and its performance in stereoselective applications.
Historical Context of Phenyl-Substituted Propanediamines Research
Research into phenyl-substituted diamines has been driven by their potential as ligands for catalysts and as precursors to pharmacologically active compounds. Early work focused on establishing reliable synthetic routes to various isomers, such as 1-phenyl-1,2-propanediamines and 2-phenyl-1,3-propanediol. nih.govgoogle.com For instance, a notable method for preparing optically pure 1-phenyl-1,2-propanediamines involves the regioselective and stereospecific opening of chiral aziridine (B145994) rings. nih.gov The development of these synthetic methodologies has been crucial, as the specific placement of the phenyl group and the stereochemistry of the diamine backbone significantly impact the compound's properties and applications. These foundational studies paved the way for the exploration of more complex derivatives and their use in asymmetric synthesis and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-phenylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFFQOZYXJHZNJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507320 | |
| Record name | (2R)-3-Phenylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85612-59-5 | |
| Record name | (2R)-3-Phenylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2r 3 Phenyl 1,2 Propanediamine
Strategies for Enantioselective Synthesis
The primary challenge in synthesizing (2R)-3-Phenyl-1,2-propanediamine lies in controlling the stereochemistry at the C2 carbon atom. Enantioselective strategies are therefore paramount and can be divided into two main groups: the resolution of a pre-synthesized racemic mixture and the direct catalytic asymmetric synthesis from a prochiral precursor.
Chiral Resolution Techniques
Chiral resolution involves the separation of a racemic mixture of 3-phenyl-1,2-propanediamine into its constituent enantiomers. This is often accomplished by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomers, which can then be separated.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution is a foundational technique for obtaining enantiomerically pure amines. libretexts.org This method relies on the reaction of a racemic base, such as 3-phenyl-1,2-propanediamine, with an enantiomerically pure chiral acid. libretexts.org This reaction forms a pair of diastereomeric salts with different physical properties, most notably, different solubilities in a given solvent system. libretexts.orglibretexts.org
The process typically involves the following steps:
A racemic mixture of 3-phenyl-1,2-propanediamine is dissolved in a suitable solvent.
An enantiomerically pure chiral acid, known as the resolving agent, is added to the solution. Common resolving agents for amines include (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org
The resulting diastereomeric salts, for instance, [(2R)-diamine·(L)-tartrate] and [(2S)-diamine·(L)-tartrate], exhibit different solubilities.
Through careful selection of the solvent and temperature, one of the diastereomeric salts will preferentially crystallize out of the solution. researchgate.net
The crystallized salt is separated by filtration.
Finally, the purified diastereomeric salt is treated with a strong base to neutralize the chiral acid, liberating the desired enantiomerically pure this compound. libretexts.org
The efficiency of this separation is highly dependent on the choice of resolving agent and the crystallization conditions.
| Resolving Agent Example | Target Diastereomer | Separation Method | Final Step |
| (+)-Tartaric Acid | Diastereomeric Ammonium Tartrate Salts | Fractional Crystallization | Treatment with Base |
| (-)-Mandelic Acid | Diastereomeric Ammonium Mandelate Salts | Fractional Crystallization | Treatment with Base |
Dynamic Kinetic Resolution Approaches
A significant limitation of classical resolution is that the maximum theoretical yield for the desired enantiomer is only 50%. princeton.edu Dynamic Kinetic Resolution (DKR) is a more advanced strategy that overcomes this limitation, offering the potential for a theoretical yield of up to 100% of a single enantiomer. princeton.eduprinceton.edu
DKR combines the kinetic resolution of a racemic starting material with a concurrent in-situ racemization of the slower-reacting enantiomer. princeton.edu This ensures that the entire substrate pool is available for conversion into the desired chiral product. For the synthesis of a chiral amine, the process would involve a stereoselective reaction (e.g., acylation or amination) catalyzed by an enzyme or a chiral chemical catalyst, coupled with a method for rapidly interconverting the enantiomers of the starting material. princeton.edugoogle.com
A key requirement for an effective DKR is that the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu This process is an application of the Curtin-Hammett principle, where the product ratio is determined by the transition state energies rather than the ground-state population of the enantiomers. princeton.edu
In the context of producing chiral amines, ω-transaminases have been successfully employed in DKR processes. For instance, the amination of racemic α-chiral aldehydes, such as 2-phenylpropanal (B145474) derivatives, can proceed via DKR to yield β-chiral primary amines with high enantiomeric excess (up to 99% ee). elsevierpure.com This approach could be adapted to a suitable precursor for this compound.
| DKR Component | Function | Example |
| Resolution Step | Enantioselective reaction of one enantiomer | Enzyme-catalyzed acylation |
| Racemization Step | In-situ conversion of the undesired enantiomer to the desired one | Acid or base-catalyzed racemization; Reversible enzyme catalysis |
| Catalyst | Enzyme (e.g., lipase, transaminase) or metal complex | ω-Transaminase |
Asymmetric Catalytic Synthesis
Asymmetric catalytic synthesis involves the conversion of a prochiral substrate into a chiral product using a small amount of a chiral catalyst. This approach is highly atom-economical and is often preferred in industrial settings.
Asymmetric Hydrogenation of Precursors
Asymmetric hydrogenation is a powerful tool for establishing stereocenters. nih.gov The synthesis of this compound can be envisioned through the enantioselective hydrogenation of a prochiral precursor, such as an enamine, imine, or nitroalkene. The reaction typically employs a transition metal complex, such as rhodium, ruthenium, or iridium, coordinated to a chiral ligand. mdpi.comscholaris.ca
A plausible synthetic route involves the asymmetric hydrogenation of a C=N double bond. For example, a precursor like 1-phenyl-2-(protected-imino)propan-1-amine could be hydrogenated. The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen molecule to add to one face of the double bond preferentially, leading to the desired (2R) enantiomer.
Research on the asymmetric hydrogenation of related structures, such as 3,3-diarylallyl phthalimides using an Iridium-UbaPHOX catalyst, has demonstrated the production of the corresponding chiral propylamines with excellent enantioselectivity (98-99% ee). nih.gov This highlights the potential of Ir-based catalysts for this type of transformation. The success of these reactions often depends critically on the purity of the alkene substrate, as impurities can lead to isomerization and a reduction in enantioselectivity. nih.gov
| Catalyst System | Precursor Type | Typical Result |
| Ir-UbaPHOX | Allyl Amine Derivative | High enantioselectivity (e.g., 98-99% ee) nih.gov |
| Ru-BINAP/Diamine | Prochiral Ketone/Imine | High conversion and enantioselectivity nih.gov |
Enantioselective Amination Reactions, including Biocatalysis
Enantioselective amination offers a direct route to chiral amines from readily available starting materials like ketones. Biocatalysis, particularly the use of transaminase (TA) enzymes, has emerged as an environmentally friendly and highly selective method for this purpose. researchgate.netrsc.org
Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or alanine) to a ketone acceptor. google.com To synthesize this compound, a suitable prochiral ketonic precursor, such as 1-amino-3-phenyl-2-propanone, could be subjected to asymmetric amination using an (R)-selective transaminase.
Studies on the synthesis of similar compounds, like (R)-1-phenylpropan-2-amine derivatives from prochiral ketones, have shown that immobilized whole-cell biocatalysts can achieve high conversions (88-89%) and excellent enantiomeric excess (>99% ee). rsc.org The optimization of reaction parameters such as pH, temperature, solvent, and substrate/enzyme loading is crucial for achieving high efficiency and selectivity. researchgate.net
| Enzyme | Reaction Type | Substrate Example | Product | Achieved ee |
| (R)-Transaminase (TA) | Asymmetric Synthesis | 1-(3',4'-disubstituted phenyl)propan-2-one | (R)-1-(3',4'-disubstituted phenyl)propan-2-amine | >99% rsc.org |
| ω-Transaminase | Dynamic Kinetic Resolution | Racemic 2-phenylpropanal | (R)- or (S)-2-phenylpropylamine | up to 99% elsevierpure.com |
Chiral Catalyst Design for Enantioselective Transformations
Chiral 1,2-diamines, such as this compound, are foundational structural motifs in the design of powerful catalysts for asymmetric reactions. nih.govrsc.org Their efficacy stems from the ability to form stable chelate complexes with transition metals, creating a well-defined and rigid chiral environment around the metallic center. This controlled environment dictates the facial selectivity of substrate approach, leading to high enantioselectivity in the final product.
The design of catalysts incorporating chiral diamines often involves their use as ligands for various transition metals, including ruthenium, copper, and palladium. nih.govorganic-chemistry.orgacs.org For instance, cooperative catalysis between an Ir(III)-diamine complex and a chiral phosphoric acid has been shown to enable the direct reductive amination of a wide range of ketones. organic-chemistry.org Similarly, copper(I)-bisphosphine complexes derived from chiral diamines have been successfully employed in the asymmetric α-addition of ketimines to aldimines, yielding chiral anti-1,2-diamine derivatives. nih.gov
The stereochemical features of the diamine ligand are critical. The (2R)-configuration of this compound, combined with the phenyl substituent, provides distinct steric and electronic properties that influence catalyst performance. Organocatalysts derived from chiral diamines, such as those based on a (1R,2R)-cyclohexane-1,2-diamine scaffold, have also been developed, demonstrating the versatility of the diamine backbone in non-metal-catalyzed transformations. mdpi.com These catalysts often feature additional functional groups designed to engage in hydrogen bonding or other non-covalent interactions to enhance stereochemical control. mdpi.com
Reductive Amination Strategies
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. d-nb.infojocpr.com The process typically involves the condensation of a ketone or aldehyde with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the target amine. mdma.ch This strategy is highly adaptable for the synthesis of chiral diamines like this compound.
A plausible route to this compound via reductive amination could start from a suitable precursor such as 1-phenyl-2-propanone (P2P). mdma.chwikipedia.org While the direct reductive amination of P2P with ammonia primarily yields amphetamine (1-phenyl-2-aminopropane), modification of the substrate or reaction sequence can lead to the desired 1,2-diamine. mdma.ch For example, starting with an α-amino ketone precursor, where one nitrogen atom is already installed and protected, would direct the reductive amination to the ketone functionality, establishing the second amine group.
Another relevant strategy is the reductive amination of amino alcohols. The catalytic amination of isopropanolamine with ammonia to produce 1,2-propanediamine over a Raney Nickel catalyst demonstrates the feasibility of converting a molecule with a hydroxyl and an amino group into a diamine. researchgate.net This suggests a potential pathway starting from a chiral amino alcohol precursor like (2R)-2-amino-3-phenyl-1-propanol.
Optimization of Reaction Parameters in Reductive Amination
The efficiency and selectivity of reductive amination are highly dependent on the optimization of various reaction parameters, including the choice of catalyst, reducing agent, solvent, temperature, and additives. d-nb.inforesearchgate.net The goal is to maximize the yield of the desired amine while minimizing side reactions, such as the formation of secondary or tertiary amines or the reduction of the initial carbonyl compound. mdma.ch
A key consideration is the choice of reducing agent. While strong hydrides like lithium aluminum hydride can reduce both the carbonyl and the intermediate imine, milder reagents are often preferred for one-pot reactions. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are selective for the reduction of the protonated imine over the starting ketone, making them highly effective. organic-chemistry.org
Catalyst selection is also crucial, particularly in catalytic hydrogenation. Heterogeneous catalysts like Raney Nickel and palladium on carbon (Pd/C) are commonly used. organic-chemistry.orgmdma.ch In the synthesis of 1,2-propanediamine from isopropanolamine, the use of Raney Ni was found to be effective, and the addition of potassium carbonate (K2CO3) significantly improved the selectivity for the desired diamine by suppressing the formation of side products like 2,5-dimethylpiperazine. researchgate.net
The table below summarizes the optimization of reaction parameters for a closely related transformation, highlighting the impact of key variables on product yield and selectivity. researchgate.net
| Catalyst | Additive | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Raney Ni | None | 170 | 120 | ~55 | Low |
| Raney Ni | K₂CO₃ | 170 | 120 | 80 | ~90 |
| Metal Supported Catalyst (BASF Patent) | Not Specified | 165 | 120 | ~79 (from conversion) | 93 |
Chemoenzymatic Synthesis Routes
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create efficient and highly selective routes to chiral molecules. For the synthesis of enantiopure amines, transaminases (TAs) are particularly powerful biocatalysts. rsc.org These enzymes can catalyze the asymmetric amination of a prochiral ketone to a chiral amine with excellent enantiomeric excess (ee). rsc.org
The synthesis of this compound could be envisioned using a transaminase-mediated approach starting from a prochiral aminoketone, such as 1-amino-3-phenylpropan-2-one. An (R)-selective transaminase would transfer an amino group from a donor molecule (e.g., isopropylamine) to the ketone, generating the desired (2R)-stereocenter. This method offers a direct and environmentally benign route to the chiral product under mild reaction conditions.
Research on the synthesis of related drug-like 1-phenylpropan-2-amines using immobilized whole-cell biocatalysts with (R)-transaminase activity has demonstrated the power of this method. After optimization, the (R)-enantiomers were produced with high conversion rates and exceptional stereoselectivity. rsc.org
| Biocatalyst | Reaction Type | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Immobilised (R)-transaminase | Asymmetric Synthesis | Prochiral 1-(3',4'-disubstituted phenyl)propan-2-one | 88-89 | >99 |
| Immobilised (R)-transaminase | Kinetic Resolution | Racemic 1-(3',4'-disubstituted phenyl)propan-2-amine | >48 | >95 (for unreacted S-enantiomer) |
Multicomponent Reaction Approaches Incorporating Diamines
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. Chiral diamines like this compound can be incorporated into MCRs either as a reactant or, more commonly, as a precursor to a chiral catalyst that directs the stereochemistry of the transformation. nih.gov
A notable example is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via an asymmetric Groebke-Blackburn-Bienaymé (GBB) MCR. In this reaction, a chiral phosphoric acid catalyst, derived from a chiral scaffold, facilitates the condensation of an aminopyridine, an aldehyde, and an isocyanide to produce complex heterocyclic products with high enantioselectivity. nih.gov While not directly using the diamine, related studies have shown the development of chiral thiourea-tertiary amine organocatalysts from (R,R)-N¹,N¹-dimethylcyclohexane-1,2-diamine. nih.gov This demonstrates a clear strategy where a chiral 1,2-diamine scaffold is the core element for inducing chirality in a powerful MCR, a role for which this compound is well-suited. The diamine's structure provides the necessary backbone for creating a bifunctional catalyst capable of activating and orienting the substrates through non-covalent interactions.
Stereochemical Aspects and Chirality Control of 2r 3 Phenyl 1,2 Propanediamine
Enantiomeric Purity Assessment Methodologies
Ensuring the enantiomeric purity of (2R)-3-Phenyl-1,2-propanediamine is paramount for its use in stereoselective synthesis and other chiral applications. Several analytical techniques are employed to quantify the enantiomeric excess (e.e.) of this compound.
Chiral chromatography is a cornerstone technique for separating and quantifying enantiomers. gcms.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. researchgate.net For amines like this compound, CSPs based on derivatized polysaccharides, such as cellulose (B213188) or amylose, are often effective. rsc.org The differential interaction between the enantiomers and the CSP results in different retention times, allowing for their quantification and the determination of enantiomeric excess. mdpi.com The choice of the mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation. rsc.org
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): In chiral GC, separation is also achieved on a column with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The separated enantiomers are then detected by a mass spectrometer, which provides both quantification and structural information. mdpi.com For volatile compounds or those that can be made volatile through derivatization, chiral GC-MS offers high resolution and sensitivity for determining enantiomeric purity. nih.govresearchgate.net
A study on the enantiomeric purity of various chiral compounds, including amines, highlighted the effectiveness of GC with a Chiraldex G-TA chiral stationary phase for such analyses. nih.govsigmaaldrich.com
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. anton-paar.com The extent and direction of this rotation are measured using a polarimeter. masterorganicchemistry.com
Specific Rotation: The specific rotation, [α], is a standardized measure of the optical rotation of a chiral compound. wikipedia.org It is defined as the observed rotation under specific conditions of concentration, path length, temperature, and wavelength (typically the sodium D-line at 589 nm). anton-paar.commasterorganicchemistry.com For an enantiomerically pure sample of this compound, a characteristic specific rotation value would be expected.
Enantiomeric Excess Calculation: The enantiomeric excess of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer using the following formula: wikipedia.orgyoutube.com
e.e. (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100
While a valuable tool, this method's accuracy can be affected by the presence of other optically active impurities. wikipedia.org
| Parameter | Description |
| Observed Rotation (α) | The measured angle of rotation of plane-polarized light by the sample. |
| Specific Rotation ([α]) | A standardized value representing the optical rotation of a pure chiral compound under defined conditions. |
| Enantiomeric Excess (e.e.) | The percentage of one enantiomer in excess of the other in a mixture. |
In some cases, especially for analysis by non-chiral methods like standard NMR or chromatography, derivatization with a chiral derivatizing agent (CDA) is employed. wikipedia.org A CDA is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a pair of diastereomers. nih.gov
Principle of Derivatization: Since diastereomers have different physical and chemical properties, they can be separated and quantified using conventional analytical techniques. wikipedia.org For amines like this compound, common CDAs include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogs. wikipedia.org The reaction of the diamine with the CDA would produce two diastereomeric amides.
Analysis of Diastereomers: The resulting diastereomers can then be analyzed by:
NMR Spectroscopy: The signals for corresponding protons or carbons in the two diastereomers will have different chemical shifts in the NMR spectrum, allowing for their integration and the determination of the original enantiomeric ratio. nih.gov
Chromatography (HPLC, GC): The diastereomers can be separated on a standard, non-chiral chromatographic column due to their different physical properties. researchgate.net
This method is particularly useful when direct chiral separation is challenging. wikipedia.org
Conformational Analysis and Stereoselective Interactions
The three-dimensional shape, or conformation, of this compound and how it interacts with other chiral molecules are fundamental to its role in asymmetric synthesis and molecular recognition.
The spatial arrangement of the atoms in this compound is not static. The molecule can adopt various conformations due to rotation around its single bonds.
Theoretical Studies: Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to model the different possible conformations of the molecule and predict their relative energies. These studies help to identify the most stable, low-energy conformations that are likely to be populated.
Experimental Studies: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space interactions measured by the Nuclear Overhauser Effect (NOESY), can provide experimental evidence for the predominant conformations in solution. mdpi.com X-ray crystallography of the compound or its derivatives can reveal its solid-state conformation. researchgate.netresearchgate.net Studies on similar diamine structures provide insights into the expected bond angles and lengths.
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. The chirality of this compound plays a crucial role in how it recognizes and interacts with other chiral molecules.
This stereoselectivity is the basis for its application as a chiral auxiliary or ligand in asymmetric catalysis. The specific (2R) configuration creates a unique three-dimensional environment that favors the formation of one diastereomeric transition state over another when it interacts with a prochiral substrate. This leads to the preferential formation of one enantiomer of the product.
The ability to form specific interactions, such as hydrogen bonds and π-π stacking, is governed by the spatial arrangement of the phenyl and amine groups. It is this well-defined chiral environment that allows for the effective transfer of stereochemical information during a chemical reaction, making this compound a valuable tool in the synthesis of enantiomerically pure compounds.
Derivatives and Structural Modifications of 2r 3 Phenyl 1,2 Propanediamine
Synthesis of N-Substituted Derivatives
The primary and secondary amine functionalities of (2R)-3-Phenyl-1,2-propanediamine are readily susceptible to N-substitution, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the steric and electronic properties of the parent diamine.
One common approach to N-substitution is acylation. For instance, N-benzoyl derivatives have been synthesized, showcasing the reactivity of the amine groups towards acylating agents. Another significant class of N-substituted derivatives includes sulfonamides. The synthesis of cyclic sulfonamides has been achieved through intramolecular Diels-Alder reactions of triene derivatives of buta-1,3-diene-1-sulfonic acid amide. nih.gov This method provides a pathway to novel heterocyclic structures incorporating the diamine framework.
| Derivative Type | Synthetic Method | Precursors | Reference |
| N-Benzoyl | Acylation | This compound, Benzoyl chloride | |
| Cyclic Sulfonamide | Intramolecular Diels-Alder Reaction | Triene derivatives of buta-1,3-diene-1-sulfonic acid amide | nih.gov |
Formation of Cyclic Aminals and Imidazolines
The reaction of this compound with aldehydes or ketones provides a direct route to heterocyclic derivatives such as cyclic aminals and imidazolines. These reactions are often reversible and can be controlled to yield specific cyclic structures.
The condensation of 1,2-diamines with formaldehyde (B43269) is a known method for producing cyclic aminals. For example, the reaction of racemic-1,2-propanediamine with paraformaldehyde in an aqueous solution yields a chiral and racemic cyclic aminal, 4,9-dimethyl-1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane. lookchem.com By using enantiopure (R)- or (S)-1,2-propanediamine, the corresponding enantiopure aminal cages can be synthesized. lookchem.com Dynamic covalent chemistry has also been employed to generate dynamic mixtures of aminals, which can lead to the spontaneous formation of macrocycles. csic.es The formation of these six-membered ring structures can be a crucial factor in directing the assembly of more complex architectures. csic.es
| Cyclic Derivative | Carbonyl Source | Key Findings | Reference |
| Cyclic Aminal | Paraformaldehyde | Formation of a chiral, racemic aminal cage with an axis of chirality. lookchem.com | lookchem.com |
| Enantiopure Aminal Cage | Formaldehyde | Synthesized from enantiopure R- and S-1,2-propanediamine. lookchem.com | lookchem.com |
| Dynamic Aminals | Various Aldehydes | Reversible formation allows for the creation of dynamic chemical networks and macrocycles. csic.es | csic.es |
Schiff Base Ligand Derivatization
This compound is a valuable precursor for the synthesis of chiral Schiff base ligands. These ligands are formed through the condensation of the diamine's primary amine groups with the carbonyl group of an aldehyde or ketone. The resulting imine (C=N) linkage is a key feature of these compounds, which are widely used in coordination chemistry and asymmetric catalysis.
Schiff bases derived from 1,2-propanediamine and various hydroxyaldehydes, such as salicylaldehyde (B1680747) and its derivatives, have been extensively studied. researchgate.net These ligands can act as bidentate, tridentate, or tetradentate chelating agents for a variety of metal ions, including Fe(III), Ni(II), and Cd(II). researchgate.net The coordination of these Schiff bases to metal centers can lead to the formation of complexes with specific geometries, such as square planar or octahedral. rsc.orgmdpi.com The nature of the aldehyde or ketone used, as well as the diamine, influences the structure and properties of the resulting metal complex. researchgate.netbhu.ac.inekb.eg For instance, unsymmetrical Schiff base ligands can be synthesized using templated methods, resulting in diverse structural motifs, including mononuclear and polynuclear complexes. rsc.org
| Schiff Base Type | Carbonyl Precursor | Metal Ion | Resulting Complex Geometry | Reference |
| Tetradentate | Salicylaldehyde | Fe(III), Ni(II), Cd(II) | Proposed geometries based on spectral and analytical data. researchgate.net | researchgate.net |
| Tetradentate | o-hydroxyacetophenone | Fe(III), Ni(II), Cd(II) | Proposed geometries based on spectral and analytical data. researchgate.net | researchgate.net |
| Unsymmetrical Tetradentate | Salicylaldehyde and o-hydroxyacetophenone | Ni(II) | Square planar (mononuclear), Distorted octahedral (tetranuclear) | rsc.org |
| Tridentate | N-salicylidene-o-aminophenol | Pd(II) | Square planar | ekb.eg |
Incorporation into Macrocyclic and Complex Architectures
The bifunctional nature of this compound makes it an excellent building block for the construction of macrocycles and other complex molecular architectures. These large, cyclic molecules can exhibit unique host-guest properties and have applications in areas such as molecular recognition and catalysis.
Metal-templated Mannich reactions involving 1,2-propanediamine and formaldehyde have been utilized to prepare saturated polyazamacrocyclic complexes. lookchem.com Furthermore, the principle of dynamic covalent chemistry, particularly through reversible aminal formation, has been harnessed for the spontaneous macrocyclization of building blocks derived from diamines and dialdehydes. csic.es This approach can lead to the formation of [2+2] macrocycles with a high degree of structural stability and stereoselectivity. csic.es The combination of fragments derived from natural products with macrocycle formation has also been explored, leading to the synthesis of 20-membered macrocyclic pseudo-natural products through 1,3-dipolar cycloaddition reactions. nih.gov
| Architecture Type | Synthetic Strategy | Key Features | Reference |
| Polyazamacrocycle | Metal-templated Mannich reaction | Saturated macrocyclic complexes formed. lookchem.com | lookchem.com |
| [2+2] Macrocycle | Dynamic aminal formation | Spontaneous macrocyclization with high structural stability and stereoselectivity. csic.es | csic.es |
| 20-membered Macrocycle | 1,3-dipolar cycloaddition | Combination of natural product fragments to form pseudo-natural products. nih.gov | nih.gov |
| Hexanuclear Complex | Reaction of a mononuclear Ni(II) Schiff base complex with Ni(NO₃)₂ | Formation of a complex with both octahedral and square planar Ni(II) centers. rsc.org | rsc.org |
Applications of 2r 3 Phenyl 1,2 Propanediamine in Asymmetric Catalysis and Organic Synthesis
Chiral Ligand Design and Development
The efficacy of a chiral catalyst is intrinsically linked to the design of its ligand. The ligand's structure dictates the steric and electronic environment around the metal center, which in turn governs the enantioselectivity of the catalyzed reaction.
Ligand Scaffolds for Transition Metal Catalysis
(2R)-3-Phenyl-1,2-propanediamine provides a valuable scaffold for the synthesis of a variety of chiral ligands. The two amino groups can be readily functionalized, allowing for the introduction of different substituents to fine-tune the ligand's properties. For instance, the diamine can be N-acylated, N-alkylated, or converted into Schiff bases, leading to a diverse library of potential ligands. These ligands can then be complexed with various transition metals, such as rhodium, ruthenium, iridium, and palladium, to generate catalysts for a range of asymmetric transformations. rsc.orgrsc.org
The C2-symmetric design principle has been influential in the development of chiral ligands, as it can reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivity. nih.gov While this compound itself is not C2-symmetric, it can be incorporated into ligand frameworks that possess this symmetry element. Furthermore, non-symmetrical ligands have also demonstrated excellent performance in asymmetric catalysis, and the inherent chirality of the this compound backbone is a key element in inducing asymmetry. nih.gov
Rational Design Principles for Enantioselectivity in Catalysis
The rational design of chiral ligands from scaffolds like this compound is guided by several key principles aimed at maximizing enantioselectivity. The primary goal is to create a well-defined chiral pocket around the metal's active site. This chiral environment forces the substrate to approach the metal in a specific orientation, favoring the formation of one enantiomer of the product over the other.
Steric hindrance is a crucial factor. By introducing bulky substituents on the ligand, one can effectively block certain pathways for substrate coordination, thereby directing the reaction towards the desired stereochemical outcome. The placement of these bulky groups is critical and is often determined through a combination of computational modeling and experimental screening. mdpi.com
Electronic effects also play a significant role. The electron-donating or electron-withdrawing nature of the substituents on the ligand can influence the reactivity of the metal center and the stability of the transition states. Fine-tuning these electronic properties allows for the optimization of both catalytic activity and enantioselectivity. mdpi.com
Enantioselective Reactions Catalyzed by this compound Complexes
Complexes derived from this compound and its derivatives are anticipated to be effective catalysts for a variety of enantioselective reactions, drawing parallels from the successful application of other chiral 1,2-diamines in these transformations.
Asymmetric Cross-Coupling Reactions
Asymmetric cross-coupling reactions are a powerful method for the formation of carbon-carbon bonds. Chiral ligands are essential for controlling the stereochemistry of the newly formed stereocenter. While specific examples detailing the use of this compound in this context are not extensively documented in readily available literature, the broader class of chiral diamine ligands has been successfully employed. For instance, chiral diamines have been used as ligands in palladium-catalyzed asymmetric allylic alkylation and other coupling reactions. The diamine ligand coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack to one of the two enantiotopic termini of the allyl intermediate.
The principles of ligand design discussed earlier are directly applicable here. The substituents on the nitrogen atoms of the diamine can be varied to optimize the steric and electronic properties of the catalyst for a specific cross-coupling reaction, leading to high yields and enantioselectivities.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a widely used industrial process for the synthesis of enantiomerically enriched compounds, particularly chiral alcohols and amines. Catalysts based on transition metals like rhodium, ruthenium, and iridium, in combination with chiral ligands, are paramount for this transformation. Chiral 1,2-diamines are a prominent class of ligands for these catalysts. nih.govacs.org
Complexes of this compound are expected to be effective in the asymmetric hydrogenation of prochiral ketones, imines, and olefins. The mechanism of these reactions often involves the formation of a metal-hydride species that delivers the hydrogen atoms to the substrate in a stereoselective manner. The chiral ligand, bound to the metal, orchestrates this delivery, ensuring high enantiomeric excess in the product.
For example, in the asymmetric hydrogenation of ketones, a ruthenium complex bearing a chiral diamine ligand can catalyze the reduction to the corresponding chiral alcohol with high efficiency and selectivity. nih.govnih.gov The following table illustrates the typical performance of such catalysts in the asymmetric hydrogenation of acetophenone (B1666503) derivatives, based on data from analogous systems.
| Substrate (Ar-CO-CH₃) | Catalyst System | Enantiomeric Excess (ee %) | Conversion (%) |
|---|---|---|---|
| Acetophenone | [RuCl₂(p-cymene)]₂ / Chiral Diamine | 98 | >99 |
| 4-Chloroacetophenone | [RuCl₂(p-cymene)]₂ / Chiral Diamine | 97 | >99 |
| 4-Methoxyacetophenone | [RuCl₂(p-cymene)]₂ / Chiral Diamine | 99 | >99 |
This table is illustrative and based on the performance of structurally similar chiral 1,2-diamine ligands in asymmetric hydrogenation reactions.
Asymmetric Reduction of Ketones
The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. wikipedia.org While asymmetric hydrogenation utilizes H₂ gas, asymmetric transfer hydrogenation employs a hydrogen donor such as isopropanol (B130326) or formic acid. nih.govacs.org Catalysts derived from chiral 1,2-diamines are highly effective for this purpose. nih.govacs.org
A well-known example is the Noyori-type catalyst, which consists of a ruthenium(II) complex with a chiral N-tosylated 1,2-diamine and a η⁶-arene ligand. These catalysts are highly active and selective for the reduction of a wide range of ketones. A catalyst derived from this compound would be expected to exhibit similar reactivity. The N-H proton of the coordinated diamine is believed to play a crucial role in the catalytic cycle by participating in the hydrogen transfer step.
The enantioselectivity of these reductions is highly dependent on the structure of the chiral ligand and the substrate. The steric and electronic properties of the aryl group on the ketone and the substituents on the diamine ligand interact to determine the favored transition state. The following interactive table provides representative data for the asymmetric transfer hydrogenation of various ketones using a catalyst system analogous to one that could be formed with this compound.
| Ketone | Hydrogen Donor | Catalyst System | Enantiomeric Excess (ee %) | Yield (%) |
|---|---|---|---|---|
| Acetophenone | Isopropanol | [Ru(p-cymene)(chiral diamine)]Cl | 97 | 95 |
| Propiophenone | Formic Acid/Triethylamine | [Ru(p-cymene)(chiral diamine)]Cl | 99 | 98 |
| 1-Tetralone | Isopropanol | [Ru(p-cymene)(chiral diamine)]Cl | 96 | 92 |
This table is illustrative and based on the performance of structurally similar chiral 1,2-diamine ligands in asymmetric transfer hydrogenation reactions.
Kinetic Resolution of Amines and Other Substrates
The chiral nature of this compound and its derivatives makes them valuable as resolving agents in the kinetic resolution of racemic mixtures, particularly for amines and other classes of substrates. This process relies on the differential reaction rates of the two enantiomers of a racemic substrate with a chiral reagent, leading to the enrichment of one enantiomer.
Derivatives of this compound can be employed to create chiral environments that enable the selective transformation of one enantiomer over the other. For instance, by incorporating this diamine into a catalyst or a reagent, it is possible to achieve the kinetic resolution of racemic amines through processes like acylation or other chemical transformations. The steric and electronic properties of the phenyl group and the amino functionalities in the diamine play a crucial role in the diastereomeric interactions that govern the selectivity of the resolution.
Carbonyl-Amine Condensation Reactions
This compound and its analogs are effective ligands and catalysts in asymmetric carbonyl-amine condensation reactions. These reactions are fundamental in organic synthesis for the formation of C-N bonds, leading to the production of chiral imines and related compounds, which are versatile intermediates for the synthesis of more complex chiral molecules.
The presence of the two amino groups in the diamine allows for the formation of a chiral Schiff base or related intermediates with carbonyl compounds. This chiral environment then directs the subsequent nucleophilic addition to the imine, resulting in a high degree of stereoselectivity. The stereochemical outcome of these reactions is often influenced by the specific structure of the diamine, the nature of the carbonyl substrate, and the reaction conditions.
Other Asymmetric Transformations (e.g., Morita-Baylis-Hillman Reaction)
Beyond the aforementioned applications, this compound and its derivatives have shown potential in a variety of other asymmetric transformations, including the Morita-Baylis-Hillman (MBH) reaction. The MBH reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. wikipedia.org
The use of chiral amines derived from this compound as catalysts can induce enantioselectivity in the MBH reaction, leading to the formation of chiral allylic alcohols. organic-chemistry.org The mechanism involves the formation of a chiral enolate intermediate through the addition of the chiral amine to the activated alkene. This intermediate then reacts with the aldehyde in a stereocontrolled manner, directed by the chiral backbone of the catalyst. The efficiency and enantioselectivity of the reaction are dependent on the structure of the chiral diamine catalyst, the substrates, and the reaction parameters.
Table 1: Asymmetric Morita-Baylis-Hillman Reaction
| Catalyst Type | Substrates | Key Features |
| Chiral Amine | Activated Alkene, Aldehyde | Induces enantioselectivity |
| Chiral Phosphine | Activated Alkene, Aldehyde | Alternative to amine catalysts |
Utilization as a Chiral Auxiliary and Building Block in Organic Synthesis
This compound serves as a valuable chiral auxiliary and a versatile building block in the asymmetric synthesis of complex organic molecules. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org
The diamine can be covalently attached to a substrate, and its inherent chirality influences the approach of reagents, leading to the formation of one diastereomer in preference to the other. After the desired stereocenter has been created, the chiral auxiliary can be cleaved and ideally recovered for reuse. The phenyl group and the arrangement of the amino groups in this compound provide a rigid and well-defined chiral environment, making it an effective controller of stereochemistry in a variety of transformations.
Precursor in Pharmaceutical and Agrochemical Synthesis
The structural motif of this compound is found in a number of biologically active compounds, making it a key precursor in the synthesis of pharmaceuticals and agrochemicals. Chiral 1,2-diamines are recognized as important structural units in many bioactive natural products and pharmaceutical compounds. nih.gov
Its derivatives have been investigated for a range of pharmacological activities. For example, a novel synthesis of (1R,2S)- and (1S,2S)-1-phenyl-1,2-propanediamines has been reported, and these compounds were found to exhibit a hypothermic effect after intracerebroventricular injection in rats. nih.gov Furthermore, derivatives of 2-phenyl pyridine, which can be synthesized from related starting materials, have been evaluated for various pharmaceutical applications, including as selective COX-II inhibitors and antimalarial agents. researchgate.net The synthesis of 2-phenyl substituted-1,3-propanediols, which are useful intermediates in the synthesis of pharmaceutical preparations, has also been a subject of interest. google.com
Role in Multicomponent Reactions for Novel Scaffold Generation
This compound and its derivatives are valuable components in multicomponent reactions (MCRs) for the generation of novel and complex molecular scaffolds. MCRs are convergent chemical processes where three or more starting materials react to form a single product in a one-pot fashion, incorporating the majority of the atoms from the starting materials into the final structure.
The diamine functionality of this compound allows it to participate in a variety of MCRs, such as the Ugi or Passerini reactions, by providing two points of diversity. By employing the chiral diamine, it is possible to introduce stereocenters into the resulting products in a controlled manner, leading to the rapid and efficient synthesis of libraries of chiral, drug-like molecules. This approach is particularly attractive in medicinal chemistry for the discovery of new therapeutic agents. For instance, the aza-Morita–Baylis–Hillman reaction can be performed as a one-pot multicomponent reaction to produce α-methylene-β-amino acid derivatives. mdpi.com
Coordination Chemistry of 2r 3 Phenyl 1,2 Propanediamine
Binding Modes and Ligand Properties
The coordination behavior of (2R)-3-Phenyl-1,2-propanediamine is primarily dictated by the presence of its two amino groups, which can act as Lewis bases, donating their lone pair of electrons to a metal center.
This compound typically acts as a bidentate ligand, coordinating to a single metal center through both of its nitrogen atoms. This mode of binding results in the formation of a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry wikipedia.orgchemmethod.com. The formation of this chelate ring is a key factor in the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. This effect describes the enhanced stability of complexes containing one or more chelate rings compared to analogous complexes with monodentate ligands.
The coordination of this compound to a transition metal can be represented by the following general equilibrium:
M(H₂O)n + this compound ⇌ [M(this compound)(H₂O)n-2] + 2H₂O
The five-membered chelate ring formed upon coordination of this compound is not planar and can adopt various puckered conformations. The preferred conformation aims to minimize steric strain within the ring and between the ligand and other coordinated ligands. The chirality of the ligand inherently leads to the formation of chiral metal complexes. For instance, in an octahedral complex with three bidentate ligands, the arrangement of the ligands around the metal center can result in Δ (delta) or Λ (lambda) isomers wikipedia.org.
The stability of the metal complexes is a critical aspect of their chemistry and is quantified by their stability constants (or formation constants). A higher stability constant indicates a stronger metal-ligand interaction and a greater concentration of the complex at equilibrium scispace.comwikipedia.orgresearchgate.netresearchgate.net. The stability of chelates is generally higher than that of complexes with monodentate ligands due to the chelate effect, which is entropically driven. In general, five- and six-membered chelate rings are the most stable umb.edu.
Factors that influence the stability of metal complexes with this compound include:
The nature of the metal ion: The stability of complexes often follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
| Metal Ion | Ligand | Log K₁ | Log K₂ | Conditions |
| Ni(II) | 1,2-Diaminopropane | 7.61 | 6.49 | 30 °C, 0.5 M KNO₃ |
| Cu(II) | 1,2-Diaminopropane | 10.72 | 9.31 | 30 °C, 0.5 M KNO₃ |
| Zn(II) | 1,2-Diaminopropane | 5.90 | 5.50 | 30 °C, 0.5 M KNO₃ |
This table presents representative stability constants for a closely related ligand, 1,2-Diaminopropane, to illustrate the general trends in complex stability. The actual values for this compound may vary.
Formation and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.
Complexes of this compound with palladium, nickel, and platinum group metals are of particular interest due to their potential applications in catalysis core.ac.ukcolab.ws.
Palladium Complexes: Palladium(II) complexes of chiral diamines are widely used as catalysts in a variety of asymmetric transformations, including C-N cross-coupling reactions researchgate.net. The synthesis of these complexes often involves the reaction of the diamine with a palladium(II) precursor such as palladium(II) chloride or potassium tetrachloropalladate(II) nih.gov.
Nickel Complexes: Nickel(II) readily forms complexes with diamine ligands. The synthesis of a nickel(II) complex with the closely related ligand 1-phenylpropane-1,2-diamine has been reported, involving the reaction of nickel dichloride hexahydrate with the diamine in methanol nih.govnih.gov. The resulting complex was characterized by single-crystal X-ray diffraction. Nickel(II) complexes with chiral Schiff base ligands derived from diamines have also been synthesized and characterized acs.orgrsc.orgresearchgate.net.
Platinum Group Metals: Platinum(II) complexes of chiral diamines have been extensively studied for their potential as anticancer agents and as catalysts researchgate.netacs.org. The synthesis of these complexes typically involves the reaction of the diamine with a platinum(II) salt like potassium tetrachloroplatinate(II) researchgate.net. Other platinum group metals, such as rhodium and ruthenium, also form complexes with chiral diamines, which are active in various catalytic processes.
The coordination geometry of the metal center in complexes of this compound is dependent on the metal ion, its oxidation state, and the stoichiometry of the complex. For hexacoordinate complexes, a common geometry is octahedral. However, due to factors such as the bite angle of the chelating ligand and steric interactions, this octahedral geometry is often distorted.
A prime example is the crystal structure of trans-diaquabis(1-phenylpropane-1,2-diamine-κ²N,N′)nickel(II) dichloride dihydrate, which features the closely related 1-phenylpropane-1,2-diamine ligand nih.govnih.gov. In this complex, the nickel(II) ion is in a trans-octahedral coordination environment. The equatorial plane is occupied by the four nitrogen atoms from two bidentate diamine ligands, while the two axial positions are occupied by water molecules. The five-membered chelate rings adopt a slightly twisted envelope conformation nih.govnih.gov. The Ni-N bond lengths are in the typical range for such complexes. This structure provides a valuable model for the expected coordination geometry of similar complexes with this compound.
Distortions from ideal octahedral geometry are common in transition metal complexes and can arise from electronic effects (Jahn-Teller distortion) or steric constraints imposed by the ligands chinesechemsoc.orgrsc.org. In the case of diamine complexes, the bite angle of the ligand (the N-M-N angle) is often less than the ideal 90° for an octahedron, leading to a distorted geometry.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Ni-N1 Bond Length (Å) | 2.085(2) |
| Ni-N2 Bond Length (Å) | 2.088(2) |
| Ni-O1 Bond Length (Å) | 2.133(2) |
| N1-Ni-N2 Angle (°) | 82.93(8) |
| N1-Ni-O1 Angle (°) | 90.13(8) |
| N2-Ni-O1 Angle (°) | 91.02(8) |
Crystallographic data for the analogous complex, trans-diaquabis(1-phenylpropane-1,2-diamine-κ²N,N′)nickel(II) dichloride dihydrate, provides insight into the expected structural parameters. nih.govnih.gov
Palladium complexes containing chiral diamine ligands have proven to be highly effective catalysts for a range of asymmetric reactions, most notably C-N cross-coupling reactions for the synthesis of chiral amines researchgate.netchemimpex.com. The structure of the chiral ligand plays a crucial role in determining the enantioselectivity and efficiency of the catalytic process.
The relationship between the structure of the this compound ligand and the activity of its metal complexes in catalysis can be understood by considering the following factors:
Chiral Environment: The stereogenic center of the ligand creates a chiral pocket around the metal's active site. This chiral environment influences the orientation of the substrates during the catalytic cycle, leading to the preferential formation of one enantiomer of the product.
Steric Hindrance: The phenyl group introduces significant steric bulk. This steric hindrance can play a critical role in controlling the approach of reactants to the metal center, thereby influencing the stereochemical outcome of the reaction. The size and position of this group can be tuned to optimize the enantioselectivity of a particular catalytic transformation.
Electronic Effects: The electronic properties of the ligand, influenced by the electron-donating nature of the amino groups, affect the reactivity of the metal center. These electronic effects can modulate the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
For example, in palladium-catalyzed allylic amination, the chiral diamine ligand coordinates to the palladium center, and the resulting chiral complex reacts with an allylic substrate to form a π-allyl palladium intermediate. The nucleophilic attack of an amine on this intermediate is directed by the chiral ligand, leading to the formation of an enantioenriched product nih.govnih.gov. The enantiomeric excess (ee) of the product is a direct measure of the effectiveness of the chiral ligand in controlling the stereochemistry of the reaction. The development of new chiral diamine ligands, including those with structural similarities to this compound, continues to be an active area of research aimed at improving the efficiency and selectivity of asymmetric catalytic processes chinesechemsoc.orgrsc.org.
Spectroscopic Characterization of Coordination Compounds of this compound
The spectroscopic characterization of coordination compounds involving the chiral ligand this compound is crucial for elucidating their structural and electronic properties. A combination of techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as mass spectrometry, would be employed to provide a comprehensive understanding of the coordination environment around the metal center. However, a detailed search of the scientific literature did not yield specific spectroscopic data for coordination complexes of this compound.
In the absence of specific experimental data for coordination compounds of this compound, a general approach to their spectroscopic characterization can be outlined based on the known behavior of similar diamine ligands in coordination chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of diamagnetic coordination compounds in solution. Upon coordination of this compound to a metal center, shifts in the resonance signals of the ligand's protons and carbon atoms are expected. The magnitude and direction of these shifts would provide information about the coordination mode of the ligand and the geometry of the complex. For instance, the protons of the methylene (B1212753) (-CH₂) and amine (-NH₂) groups would be particularly sensitive to coordination, and their chemical shifts would likely change significantly compared to the free ligand. In cases where the metal center is paramagnetic, NMR spectra would be more complex due to signal broadening and large shifts, but could still provide valuable structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of a molecule and is particularly useful for observing changes in the ligand's vibrational frequencies upon coordination. The N-H stretching vibrations of the primary amine groups in this compound, typically observed in the 3300-3500 cm⁻¹ region, would be expected to shift to lower frequencies upon coordination to a metal ion due to the weakening of the N-H bonds. Similarly, the M-N stretching vibrations, which would appear in the far-IR region (typically below 600 cm⁻¹), would provide direct evidence of the formation of the metal-ligand bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For coordination compounds of this compound, the UV-Vis spectrum would be expected to show ligand-centered transitions, as well as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, depending on the nature of the metal ion. In the case of transition metal complexes, d-d electronic transitions might also be observed in the visible region, providing information about the coordination geometry and the crystal field splitting.
Mass Spectrometry: Mass spectrometry is a key technique for determining the molecular weight and confirming the composition of coordination compounds. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) would be suitable for analyzing these complexes. The mass spectrum would be expected to show a molecular ion peak corresponding to the intact coordination complex, as well as fragmentation patterns that could provide further structural insights.
While specific data tables for coordination compounds of this compound are not available in the reviewed literature, the following tables represent hypothetical data based on the expected spectroscopic changes for a generic divalent metal complex, [M(this compound)Cl₂].
Hypothetical ¹H NMR Data (in CDCl₃, δ in ppm)
| Proton Assignment | Free Ligand (Expected) | Coordinated Ligand (Hypothetical) |
| Phenyl-H | 7.20-7.40 (m) | 7.25-7.50 (m) |
| CH (methine) | ~3.0 (m) | ~3.5 (m) |
| CH₂ (methylene) | ~2.8 (m), ~2.6 (m) | ~3.2 (m), ~2.9 (m) |
| NH₂ | ~1.5 (br s) | ~2.5 (br s) |
Hypothetical IR Data (in KBr, cm⁻¹)
| Vibrational Mode | Free Ligand (Expected) | Coordinated Ligand (Hypothetical) |
| ν(N-H) | 3350, 3280 | 3250, 3180 |
| δ(NH₂) | 1600 | 1580 |
| ν(C-N) | 1050 | 1070 |
| ν(M-N) | - | 450 |
Hypothetical UV-Vis Data (in CH₃OH, λmax in nm (ε in M⁻¹cm⁻¹))
| Transition | Wavelength (nm) | Molar Absorptivity (ε) |
| Ligand (π → π*) | 260 | 5000 |
| LMCT | 350 | 2000 |
| d-d | 550 | 100 |
It is important to reiterate that the data presented in these tables are illustrative and not based on experimental results for coordination compounds of this compound, as such data could not be located in the public domain. Further experimental research is required to determine the actual spectroscopic properties of these complexes.
Biological Applications and Pharmacological Research Perspectives of 2r 3 Phenyl 1,2 Propanediamine and Its Derivatives
Antimicrobial Activity Studies
The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Diamine-containing compounds have emerged as a promising class of antimicrobials.
Investigations on Mechanism of Action (e.g., Membrane Disruption)
Substituted diamines have been shown to exhibit rapid bactericidal activity against both Gram-positive and Gram-negative bacteria. nih.gov The primary mechanism of action for many of these compounds is the disruption of the bacterial cell membrane. nih.govnih.govresearchgate.netacs.org This is often initiated by an electrostatic interaction between the positively charged amine groups of the diamine and the negatively charged components of the bacterial membrane. nih.gov This interaction leads to depolarization of the cytoplasmic membrane and increased permeability of the outer membrane, ultimately causing cell death. nih.govacs.org Transmission electron microscopy has confirmed that some synthetic diamines can rapidly disrupt membrane integrity. nih.gov
While direct studies on the antimicrobial activity of (2R)-3-Phenyl-1,2-propanediamine are limited, research on related structures provides valuable insights. For instance, synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 2.5–10 μg/ml. nih.gov The lipophilicity conferred by aromatic rings can enhance the affinity of these molecules for the bacterial membrane. nih.gov
Below is a table showcasing the antimicrobial activity of various diamine derivatives, illustrating the potential of this chemical class.
| Compound/Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| 1,3-bis(aryloxy)propan-2-amines (CPD20) | Streptococcus pyogenes, Staphylococcus aureus | 2.5 µg/ml | nih.gov |
| 1,3-bis(aryloxy)propan-2-amines (CPD22) | Streptococcus pyogenes | 2.5 µg/ml | nih.gov |
| 1,3-bis(aryloxy)propan-2-amines (CPD21) | Streptococcus pyogenes | 10 µg/ml | nih.gov |
| Substituted benzopentathiepin-6-amine (14) | Staphylococcus aureus (MRSA) | 4 µg/mL | nih.gov |
| Substituted phenylfuranylnicotinamidines (4a, 4b) | Staphylococcus aureus | 10 µM | nih.gov |
Anticancer Potential through Coordination Complexes
Platinum-based chemotherapy is a cornerstone of cancer treatment. The efficacy of these drugs can be modulated by the nature of the ligands coordinated to the platinum center. Diamine ligands, in particular, have been extensively studied for their ability to enhance the cytotoxic properties of platinum complexes.
Role as Ligand in Platinum(II) Complexes for Cytotoxicity Enhancement
The chelation of this compound or its derivatives to a platinum(II) core can lead to novel anticancer agents with potentially improved efficacy and reduced side effects compared to existing drugs like cisplatin (B142131). The steric and electronic properties of the diamine ligand can influence the complex's stability, lipophilicity, and interaction with biological targets such as DNA.
While direct studies on platinum complexes of this compound are not extensively reported, research on analogous complexes provides a strong rationale for their investigation. For example, platinum(II) complexes with N-benzyl-1,3-propanediamine derivatives have been synthesized as potential antineoplastic agents. nih.gov Similarly, complexes with 2-hydroxy-1,3-propanediamine have shown significant cytotoxicity against various cancer cell lines, with some being more active than carboplatin. nih.gov Furthermore, platinum(II) complexes with the bulky, lipophilic, and chiral 1,2-diaminodiamantane ligand have demonstrated increased efficacy compared to cisplatin in human ovarian cancer cell lines. universiteitleiden.nlrsc.org
The table below presents the in vitro cytotoxicity of several platinum(II) complexes with different diamine ligands against various human cancer cell lines, highlighting the potential for this class of compounds.
| Platinum(II) Complex Ligand | Cancer Cell Line | IC50 (µM) | Reference |
| [Pt(dien)Cl]⁺ | A549 (Lung) | 134.4 ± 8.8 | plos.org |
| [Pt(Et₂dien)Cl]⁺ | A549 (Lung) | 16.3 ± 1.1 | plos.org |
| [2-hydroxy-1,3-propanediamine]dichloroplatinum(II) | SGC-7901 (Gastric) | 1.8 | nih.gov |
| cis-[Pt(HO-pda)(CBDCA)] | A549 (Lung) | 4.2 | nih.gov |
| (R,R)-1,2-diaminodiamantane dichloride | A2780 (Ovarian) | 1.9 ± 0.2 | universiteitleiden.nlrsc.org |
| (S,S)-1,2-diaminodiamantane dichloride | A2780 (Ovarian) | 4.0 ± 0.4 | universiteitleiden.nlrsc.org |
| Pyrazole-Pt(II) Complex (trans-2) | MCF-7 (Breast) | 0.7 ± 0.7 | nih.gov |
| Pyrazole-Pt(II) Complex (trans-2) | ES-2 (Ovarian) | 1.1 ± 0.3 | nih.gov |
| Pyrazole-Pt(II) Complex (trans-2) | A-549 (Lung) | 3.7 ± 2.9 | nih.gov |
| Acetylplatinum(II) with DAPTA (trans-4) | A2780 (Ovarian) | 1.1 ± 0.1 | mdpi.com |
| Palladium(II) with alkylenebisdithiocarbamate (1) | AGS (Gastric) | 0.68 | nih.gov |
Precursor in Medicinal Chemistry for Psychoactive Compounds
The phenylethylamine scaffold, which is structurally related to this compound, is a well-established pharmacophore in the design of psychoactive compounds, particularly those targeting monoamine neurotransmitter systems.
Derivatives Exhibiting Serotonin (B10506) Receptor Activity
Derivatives of phenylalkylamines are known to interact with various serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis. nih.govnih.gov The affinity and selectivity of these compounds for different 5-HT receptor subtypes can be modulated by structural modifications.
While the direct use of this compound as a precursor for clinically used psychoactive drugs is not widely documented, research on related structures highlights its potential. For instance, N,N'-disubstituted-2-(3,4-dimethoxyphenyl)-1,3-propanediamines have been synthesized and investigated as potential dopaminergic agents. nih.gov The structural similarity of this compound to known serotonergic ligands suggests that its derivatives could exhibit significant affinity for 5-HT receptors. The development of selective ligands for 5-HT receptor subtypes is an active area of research for the treatment of various central nervous system disorders. nih.gov
The following table includes binding affinity data for various compounds at serotonin receptors, illustrating the potential for derivatives of phenyl-propanediamine to interact with these targets.
| Compound | Receptor | Binding Affinity (Ki or IC50) | Reference |
| 1,2,3-benzotriazin-4-one derivative (2e) | 5-HT1A | IC50 = 0.059 nM | nih.gov |
| Phenylalkylamine derivative (DOB) | 5-HT1C | Ki = 11 nM | nih.gov |
| Phenylalkylamine derivative (DOI) | 5-HT1C | Ki = 3.9 nM | nih.gov |
Advanced Analytical and Computational Studies on 2r 3 Phenyl 1,2 Propanediamine
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and purity of (2R)-3-Phenyl-1,2-propanediamine. Each technique offers unique information, and together they provide a complete picture of the molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The phenyl protons typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The protons on the propane (B168953) backbone are diastereotopic due to the presence of two chiral centers, leading to more complex splitting patterns than in achiral analogues. The benzylic protons (H-3) are expected to appear as a multiplet around δ 2.7-2.9 ppm. The methine proton (H-2) and the methylene (B1212753) protons (H-1) would resonate in the aliphatic region, with their exact shifts and coupling constants being highly sensitive to the molecule's conformation. The amine (NH₂) protons typically appear as broad singlets whose chemical shifts are dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. For this compound, nine distinct signals are expected: six for the phenyl ring and three for the propanediamine chain. The aromatic carbons resonate between δ 126-140 ppm, while the aliphatic carbons (C1, C2, C3) appear at higher field.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning these signals definitively. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, which is vital for confirming the relative stereochemistry of the two chiral centers.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-CH₂NH₂) | ~3.0 - 3.4 (m) | ~45-50 |
| C2 (-CHNH₂) | ~3.5 - 3.8 (m) | ~55-60 |
| C3 (-CH₂Ph) | ~2.7 - 2.9 (m) | ~40-45 |
| Phenyl (C-H) | ~7.2 - 7.4 (m) | ~126-130 |
| Phenyl (C-ipso) | - | ~138-142 |
| NH₂ | Variable (broad s) | - |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.net For a non-centrosymmetric molecule like this compound, most vibrational modes are active in both IR and Raman spectroscopy, though their intensities may differ, providing complementary information.
Key expected vibrations include:
N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1590-1650 cm⁻¹.
Aromatic C=C Stretching: The phenyl ring exhibits characteristic absorptions in the 1450-1600 cm⁻¹ range.
C-N Stretching: These vibrations occur in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| N-H Bend (scissoring) | 1590 - 1650 | IR |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1000 - 1250 | IR |
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₉H₁₄N₂, giving it a monoisotopic mass of approximately 150.12 Da. In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight.
Upon ionization, typically by electron impact (EI), the molecule will fragment in predictable ways. libretexts.org The most common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.
Benzylic Cleavage: A highly favorable fragmentation is the cleavage of the C2-C3 bond to form the stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91.
Alpha-Cleavage: Cleavage of the C1-C2 bond can lead to the formation of the [CH₂NH₂]⁺ ion at m/z 30.
Molecular Ion: The parent molecular ion peak (M⁺) would be observed at m/z 150.
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 150 | [C₉H₁₄N₂]⁺ | Molecular Ion (M⁺) |
| 133 | [M - NH₃]⁺ | Loss of ammonia (B1221849) |
| 91 | [C₇H₇]⁺ | Benzylic cleavage |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. acs.org It measures the differential absorption of left and right circularly polarized light. Since this compound is a specific enantiomer, it will exhibit a unique CD spectrum, while its racemic mixture will be CD-silent.
The phenyl group acts as the primary chromophore. Its π → π* electronic transitions, which occur in the UV region (typically 200-280 nm), are perturbed by the asymmetric environment of the two chiral centers (C1 and C2). This interaction gives rise to characteristic positive or negative signals in the CD spectrum, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. acs.orgrsc.org Therefore, comparing the experimental CD spectrum with that of a known standard or with a theoretically calculated spectrum provides a reliable method for assigning the absolute stereochemistry. aps.org
Computational Chemistry and Molecular Modeling
Computational methods, particularly those based on quantum mechanics, offer powerful tools for predicting and interpreting the properties of molecules, complementing experimental data.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. acs.orgnih.gov By applying a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)), various properties of this compound can be calculated. nih.govulb.ac.be
These calculations can provide:
Optimized Geometry: Prediction of the lowest-energy three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Theoretical calculation of IR and Raman spectra. Comparing these with experimental spectra aids in the definitive assignment of vibrational modes.
NMR Parameters: Prediction of NMR chemical shifts and coupling constants, which can help in the analysis of complex experimental spectra.
Electronic Properties: Determination of the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and electronic transitions.
Chiroptical Properties: DFT calculations are particularly powerful for predicting CD spectra. By calculating the theoretical CD spectrum for the (2R) configuration and comparing it to the experimental spectrum, the absolute configuration can be confirmed with a high degree of confidence. acs.org
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational landscape of a molecule by solving Newton's equations of motion for a system of atoms. This technique allows for the exploration of the potential energy surface and the identification of low-energy conformers and the transitions between them over time.
For a flexible molecule like this compound, with rotatable bonds in its ethylamine (B1201723) backbone and the phenyl-C bond, a multitude of conformations are possible. MD simulations, often in conjunction with Density Functional Theory (DFT) calculations, can map out this landscape. rsc.orgrsc.org A typical study on a related compound, amphetamine, revealed several low-energy conformers by systematically rotating key dihedral angles. nih.govpomona.edu Similar approaches can be applied to this compound to understand the preferential arrangement of its phenyl and amino groups. The simulations can be performed in various environments, such as in a vacuum or in an explicit solvent, to model physiological conditions. rsc.org
The results of such simulations can be visualized through Ramachandran-like plots for key dihedral angles and by clustering the trajectory to identify the most populated conformational states. This information is crucial for understanding how the molecule might bind to a receptor or a metal center.
Table 1: Illustrative Conformational Analysis Data for this compound
| Dihedral Angle 1 (N-C-C-C) | Dihedral Angle 2 (C-C-C-Ph) | Relative Energy (kcal/mol) | Population (%) |
| -60° (gauche) | 180° (anti) | 0.00 | 45 |
| 180° (anti) | 60° (gauche) | 0.85 | 25 |
| 60° (gauche) | -60° (gauche) | 1.20 | 15 |
| -60° (gauche) | 60° (gauche) | 1.50 | 10 |
| Other | Other | > 2.00 | 5 |
Note: This table is illustrative and presents hypothetical data based on typical computational results for similar molecules.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms and predicting the stereochemical outcomes of chemical transformations. rsc.orgrsc.org For this compound, which is often used as a chiral ligand or auxiliary, understanding how it influences the transition state of a reaction is key to predicting enantioselectivity.
Using methods like DFT, researchers can model the entire reaction pathway, locating the transition state structures for the formation of different stereoisomers. The energy difference between these diastereomeric transition states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the product. nih.gov For example, in a metal-catalyzed reaction where this compound acts as a ligand, the specific coordination geometry and the steric and electronic interactions between the ligand, substrate, and metal center in the transition state determine the facial selectivity of the reaction.
Computational studies on similar chiral amines in asymmetric synthesis have successfully predicted the stereoselectivity of reactions by identifying the lowest energy transition state. nih.gov These models can guide the optimization of reaction conditions and the design of more effective chiral ligands.
Table 2: Hypothetical Transition State Energy Data for a Reaction Catalyzed by a this compound-Metal Complex
| Transition State | Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio (R:S) | Predicted Enantiomeric Excess (%) |
| TS-R | 0.00 | - | - |
| TS-S | 1.8 | 95:5 | 90 |
Note: This table is illustrative and shows how computational energy differences in transition states are used to predict reaction outcomes.
Ligand-Metal Interaction Modeling
The utility of this compound as a chiral ligand in catalysis hinges on its coordination to a metal center. nih.gov Computational modeling can provide detailed insights into the structure, bonding, and electronic properties of the resulting metal complexes. nih.gov
For instance, modeling the interaction of this compound with various transition metals (e.g., Ru, Rh, Pd, Cu) would reveal how the chelate ring puckers and how the phenyl group orients itself, thereby creating a specific chiral environment around the metal. This understanding is critical for designing catalysts with high enantioselectivity. acs.orgmdpi.com
Table 3: Illustrative Computed Parameters for a [M(this compound)Cl2] Complex
| Metal (M) | M-N1 Bond Length (Å) | M-N2 Bond Length (Å) | N1-M-N2 Bite Angle (°) | NBO Charge on Metal |
| Pd(II) | 2.05 | 2.08 | 83.5 | +0.45 |
| Pt(II) | 2.04 | 2.07 | 83.2 | +0.42 |
| Ru(II) | 2.12 | 2.15 | 81.9 | +0.55 |
Note: This table provides hypothetical data illustrating the types of structural and electronic parameters obtained from computational modeling of metal complexes.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or other properties. wikipedia.org While direct QSAR studies on this compound are not widely reported, the principles can be applied to its derivatives to predict their efficacy for a specific biological target.
In a QSAR study, a set of molecules with known activities is used to build a mathematical model. The model is based on molecular descriptors, which are numerical representations of the chemical structure, including electronic, steric, and hydrophobic properties. For chiral molecules like derivatives of this compound, specific chiral descriptors can also be included to account for stereochemistry. nih.govmdpi.com
For a series of N-substituted or phenyl-substituted derivatives of this compound, a QSAR model could be developed to predict their binding affinity to a particular receptor. Such models can guide the synthesis of new derivatives with potentially enhanced activity. Studies on related phenethylamine (B48288) derivatives have successfully used QSAR to identify key structural features for activity at various receptors.
Table 4: Example of a QSAR Equation for a Hypothetical Series of this compound Derivatives
Biological Activity (log(1/IC50)) = 0.5 * (cLogP) - 0.2 * (Molecular_Weight) + 1.5 * (Chiral_Descriptor_1) + 2.3
| Descriptor | Coefficient | Contribution |
| cLogP (Hydrophobicity) | 0.5 | Positive |
| Molecular Weight | -0.2 | Negative |
| Chiral_Descriptor_1 | 1.5 | Positive |
| Intercept | 2.3 | - |
Note: This table presents a hypothetical QSAR model to illustrate the relationship between molecular descriptors and biological activity.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing (2R)-3-Phenyl-1,2-propanediamine with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves condensation reactions followed by resolution of enantiomers. For example, Jaeger and van Dijk (1943) resolved racemic mixtures using tartaric acid derivatives, achieving optical purity via fractional crystallization. Key steps include:
- Condensation : Reacting phenylpropenoic acid derivatives with ammonia under controlled pH.
- Reduction : Catalytic hydrogenation of intermediates to yield the diamine backbone.
- Resolution : Use of chiral resolving agents (e.g., L-tartaric acid) to separate (2R) and (2S) enantiomers .
- Validation : Enantiomeric excess can be confirmed via polarimetry or chiral HPLC.
Q. What thermodynamic properties are critical for understanding the stability of this compound?
- Methodological Answer : Enthalpies of formation (ΔHf°) and bond dissociation energies (C-N, N-H) are critical. Good and Moore (1970) reported ΔHf° for 1,2-propanediamine derivatives using combustion calorimetry (Table 1).
| Compound | ΔHf° (kJ/mol) | Reference |
|---|---|---|
| 1,2-Propanediamine | -89.2 ± 2.1 | |
| 2-Methyl-1,2-propanediamine | -76.5 ± 1.8 |
- Application : These values guide reaction design (e.g., exothermicity in coordination complexes) and stability predictions under varying temperatures .
Q. How does this compound behave in coordination chemistry with transition metals?
- Methodological Answer : The diamine acts as a bidentate ligand, forming stable complexes with metals like Ni(II). Ahlgren and Tilus (1983) studied Ni(II) complexes in aqueous NaClO4, finding:
- Stability Constants : Log K values > 8 at pH 7–9, indicating strong metal-ligand binding.
- Geometry : Distorted octahedral structures confirmed via X-ray crystallography.
- Experimental Design : Use molar ratio methods (UV-Vis titration) and cyclic voltammetry to assess redox stability .
Advanced Research Questions
Q. How can enantiomeric resolution be systematically optimized, and what advanced analytical methods validate purity?
- Methodological Answer :
- Resolution : Employ dynamic kinetic resolution (DKR) with enantioselective catalysts (e.g., Ru-BINAP systems) to improve yield and purity.
- Analysis : Use chiral stationary phase GC or LC-MS (e.g., L-FDAA derivatization for enantiomer detection, as in Genome Mining studies) .
- Data Contradiction : Traditional polarimetry may underestimate purity due to solvent effects; cross-validate with NMR using chiral shift reagents .
Q. What factors dictate the stability of nickel(II) complexes with this compound in aqueous solutions?
- Methodological Answer : Stability depends on:
- pH : Protonation of amine groups reduces ligand availability below pH 6.
- Counterions : Perchlorate (ClO4⁻) enhances solubility but may compete for coordination sites.
- Temperature : ΔG° of complexation becomes less favorable above 40°C, per van’t Hoff analysis .
- Advanced Technique : Pair X-ray absorption spectroscopy (XAS) with DFT calculations to model ligand-field effects.
Q. How do structural modifications of 1,2-propanediamine derivatives influence their applications in porous organic cages (POCs)?
- Methodological Answer : Substituting methyl groups with phenyl (e.g., this compound) alters cage porosity. Song et al. demonstrated that:
- Rigidity : Aromatic groups enhance framework rigidity, improving gas selectivity (e.g., CO2/N2).
- Pore Size : Phenyl substituents reduce cavity diameter by ~2 Å compared to 2-methyl derivatives (CC13 cages).
- Experimental Design : Synthesize POCs via Schiff-base condensation with TFB; characterize porosity via BET surface area analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
